molecular formula C18H20FN3O4 B1513431 Ofloxacin-d3 CAS No. 1173147-91-5

Ofloxacin-d3

Cat. No.: B1513431
CAS No.: 1173147-91-5
M. Wt: 364.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-BMSJAHLVSA-N
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Description

Ofloxacin-d3 is a synthetic derivative of the fluoroquinolone family of antibiotics. It is a deuterated form of Ofloxacin, which means that it contains deuterium atoms instead of hydrogen atoms. This modification is often used in scientific research to track the compound’s behavior in biological systems. Ofloxacin itself is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Target of Action

Ofloxacin-d3, also known as Ofloxacin D3 (N-methyl D3), primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . They maintain the superhelical structure of DNA and prevent excessive supercoiling during replication or transcription .

Mode of Action

This compound is a bactericidal agent. It functions by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound blocks bacterial DNA replication, thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the untwisting required to replicate one DNA double helix into two . This halts DNA replication, leading to the death of the bacterial cell .

Pharmacokinetics

This compound is characterized by almost complete bioavailability (95 to 100%) . After a 400mg oral dose, peak serum concentrations are in the range of 2 to 3 mg/L . The average half-life is between 5 to 8 hours .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication, leading to the death of the bacterial cell . This makes this compound effective for the treatment of various bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in water can significantly promote or inhibit the degradation of this compound . Furthermore, the pH and temperature of the environment can also affect the degradation performance of this compound . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Ofloxacin-d3, like its parent compound Ofloxacin, interacts with bacterial DNA gyrase, an enzyme crucial for DNA replication . This interaction disrupts the supercoiling process, thereby inhibiting bacterial growth . The specific nature of this interaction, however, may be influenced by the presence of deuterium atoms in this compound, potentially leading to unique biochemical properties.

Cellular Effects

This compound’s primary cellular effect is the inhibition of bacterial DNA replication, leading to bacterial cell death . It influences cell function by targeting the DNA gyrase enzyme, disrupting DNA supercoiling and thus, the replication process . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely related to these primary effects.

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase, preventing the enzyme from introducing negative supercoils to the DNA structure . This inhibits DNA replication and transcription, leading to bacterial cell death .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, research on Ofloxacin has shown its effectiveness in treating bacterial infections at various dosages . High doses could potentially lead to adverse effects, although this would need to be confirmed in studies specifically using this compound.

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as Ofloxacin, which is primarily metabolized in the liver . It’s largely eliminated via renal excretion, with 65% to 80% of an administered dose excreted unchanged in the urine within 48 hours .

Transport and Distribution

Ofloxacin is known to be distributed widely in the body, including tissues and fluids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ofloxacin-d3 involves the incorporation of deuterium atoms into the Ofloxacin molecule. One common method is the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols, followed by further chemical modifications to introduce the deuterium atoms . The reaction conditions typically involve the use of solvents like ethanol and dichloromethane, and catalysts to facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure the highest standards of quality .

Chemical Reactions Analysis

Types of Reactions

Ofloxacin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with different functional groups .

Scientific Research Applications

Ofloxacin-d3 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in chromatography and mass spectrometry to study the behavior of fluoroquinolones.

    Biology: Employed in studies to understand the interaction of antibiotics with bacterial cells and to track the distribution of the drug in biological systems.

    Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the drug.

    Industry: Applied in the development of new antibiotics and in quality control processes in pharmaceutical manufacturing

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A stereoisomer of Ofloxacin with enhanced activity against certain bacterial strains.

    Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity and improved pharmacokinetic profile.

Uniqueness

Ofloxacin-d3 is unique due to its deuterium incorporation, which makes it particularly useful in scientific research for tracking and studying the behavior of the compound in biological systems. This modification provides insights that are not possible with non-deuterated analogs.

Properties

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746759
Record name 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173147-91-5
Record name 9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173147-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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